molecular formula C23H25NO6 B12092058 Boc-D-Asp-OFm

Boc-D-Asp-OFm

Cat. No.: B12092058
M. Wt: 411.4 g/mol
InChI Key: RMRKPGGMJKNMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Asp-OFm, also known as N-tert-butoxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of cyclic peptides. The presence of the tert-butoxycarbonyl (Boc) group provides protection to the amino group, while the fluorenylmethyl (OFm) ester protects the carboxyl group, allowing for selective deprotection during peptide assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asp-OFm typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The amino group is protected using the Boc group, while the carboxyl group is protected using the fluorenylmethyl ester. The synthesis can be carried out using classical Boc/Benzyl strategy on solid support. This compound is linked to PAM resin through the β-carboxylic function, and the linear precursor is assembled. Cyclization is accomplished by the BOP method, followed by HF deprotection and cleavage to afford the cyclic peptide as a single product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .

Scientific Research Applications

Boc-D-Asp-OFm is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-D-Asp-OFm involves the selective protection and deprotection of the amino and carboxyl groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the fluorenylmethyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKPGGMJKNMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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